2-{[2,5-bis(4-methylphenyl)-1H-imidazol-4-yl]thio}-N-(tetrahydrofuran-2-ylmethyl)acetamide
Description
This compound features a 1H-imidazole core substituted at positions 2 and 5 with 4-methylphenyl groups. A thioether linkage connects the imidazole ring to an acetamide moiety, which is further modified with a tetrahydrofuran-2-ylmethyl group.
Properties
IUPAC Name |
2-[[2,5-bis(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O2S/c1-16-5-9-18(10-6-16)22-24(27-23(26-22)19-11-7-17(2)8-12-19)30-15-21(28)25-14-20-4-3-13-29-20/h5-12,20H,3-4,13-15H2,1-2H3,(H,25,28)(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARFHRYPEQJUOHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=C(C=C3)C)SCC(=O)NCC4CCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the formation of the imidazole core. One common approach is the cyclization of amido-nitriles under mild conditions, often using nickel-catalyzed reactions
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up, ensuring consistent quality and yield. This might involve the use of continuous flow reactors and advanced purification techniques to achieve high purity and efficiency.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Conversion of the thioacetamide group to a sulfoxide or sulfone.
Reduction: : Reduction of the imidazole ring or the phenyl groups.
Substitution: : Replacement of the thioacetamide group with other functional groups.
Common Reagents and Conditions
Oxidation: : Using oxidizing agents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: : Using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: : Using nucleophiles or electrophiles under appropriate conditions.
Major Products Formed
Oxidation: : Sulfoxides or sulfones.
Reduction: : Reduced imidazole derivatives or phenyl groups.
Substitution: : Various functionalized derivatives depending on the substituent used.
Scientific Research Applications
Chemistry: : As a building block for the synthesis of more complex molecules.
Biology: : Studying the biological activity of imidazole derivatives.
Medicine: : Investigating potential therapeutic uses, such as antimicrobial or anti-inflammatory properties.
Industry: : Use in the development of new materials or catalysts.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific biological target. For example, if it acts as an antimicrobial agent, it might inhibit bacterial enzymes or disrupt cell membranes. The molecular targets and pathways involved would need to be identified through detailed biochemical studies.
Comparison with Similar Compounds
Structural Analogues from Triazine-Sulfonamide Derivatives ()
Compounds such as 2-[(4-amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio]-N-(imidazolidin-2-ylidene)-4-chloro-5-methylbenzenesulfonamide share a thioether linkage and heterocyclic cores. Key differences include:
- Substituents : The target compound’s 4-methylphenyl groups contrast with the chloro-methylbenzenesulfonamide and trifluoromethylbenzyl groups in triazine derivatives. These substituents influence lipophilicity and target affinity.
- Synthetic Routes : The triazine derivatives are synthesized via cyclocondensation of biguanides, whereas the target compound’s synthesis likely involves imidazole-thioether coupling, as inferred from structural analogs .
Table 1: Structural Comparison
Platinum-Imidazole Complex ()
The platinum-containing compound bis{2-[2,5-bis(pyridin-2-yl)-1H-imidazol-4-yl]pyridinium} tetracyanidoplatinate(II) tetrahydrate shares an imidazole core but differs in coordination geometry and supramolecular interactions:
- Coordination Chemistry : The platinum complex utilizes imidazole and pyridine groups for metal coordination, enabling catalytic or electronic applications. The target compound lacks such metal-binding motifs.
- Hydrogen-Bonding Networks : The platinum complex forms extensive O–H···N and C–H···O interactions, stabilizing its crystal lattice. The target compound’s tetrahydrofuran group may participate in similar interactions, but its packing behavior is unreported .
Table 2: Supramolecular Properties
Biological Activity
The compound 2-{[2,5-bis(4-methylphenyl)-1H-imidazol-4-yl]thio}-N-(tetrahydrofuran-2-ylmethyl)acetamide (CAS Number: 901231-84-3) is a novel imidazole derivative that has garnered interest for its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
The molecular formula of the compound is with a molecular weight of 421.6 g/mol. The structure features a thioether linkage and an imidazole ring which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 421.6 g/mol |
| CAS Number | 901231-84-3 |
Anticancer Activity
Recent studies have indicated that imidazole derivatives exhibit significant anticancer activity. For instance, research involving similar compounds has shown promising results against various cancer cell lines:
- Cytotoxicity Studies : In vitro studies using MTT assays demonstrated that compounds structurally related to our target exhibit cytotoxic effects against colon (HT-29) and breast (MCF-7) carcinoma cell lines. Notably, some derivatives showed higher efficacy against HT-29 cells compared to MCF-7 cells .
- Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to induce apoptosis in cancer cells. This is typically assessed through DNA fragmentation assays and analysis of DNA synthesis inhibition .
- Case Studies : A specific study found that certain imidazole derivatives led to significant cytotoxicity and DNA fragmentation in HT-29 cells, suggesting that the presence of the imidazole ring is crucial for their action .
Mechanistic Insights
The mechanism by which this compound exerts its effects may involve:
- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes involved in cancer cell proliferation.
- Receptor Interactions : The imidazole moiety can interact with various receptors, potentially influencing signaling pathways related to cell growth and apoptosis .
Comparative Analysis
To better understand the biological activity of this compound, we can compare it with other known imidazole derivatives:
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | HT-29 | TBD | Induces apoptosis |
| Imidazole Derivative A | MCF-7 | TBD | Inhibits DNA synthesis |
| Imidazole Derivative B | HT-29 | TBD | Enzyme inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
